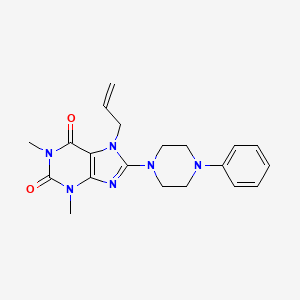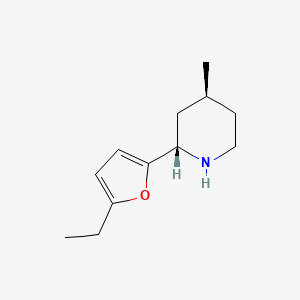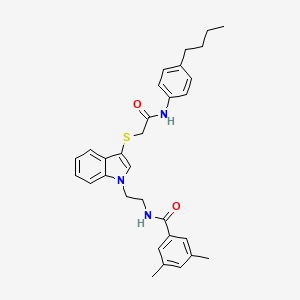![molecular formula C34H32N8O6S4 B2503018 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 303055-69-8](/img/structure/B2503018.png)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C34H32N8O6S4 and its molecular weight is 776.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Applications
Synthesis Techniques and Antitumor Screening A preparative procedure has been developed for synthesizing 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, showing moderate antitumor activity against various malignant tumor cells. A notable response was observed in the UO31 renal cancer cell line, indicating the compound's potential in cancer therapy Horishny & Matiychuk, 2020.
Physicochemical Properties and Drug Likeness Physicochemical properties and drug likeness of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride derivatives were predicted in silico. The synthesized compounds exhibited moderate antitumor activity, with CCRF-CEM leukemia cells being notably sensitive to one of the synthesized amides, indicating their potential as therapeutic agents Horishny & Matiychuk, 2021.
Hetero-Diels–Alder Reactions Hetero-Diels–Alder reactions of certain thiazolidinones resulted in the formation of various compounds with yields ranging from 64–87%. These reactions demonstrate the versatility of thiazolidinones in synthesizing diverse compounds that may have further applicability in scientific research Velikorodov, Shustova, & Kovalev, 2017.
Green Synthesis N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using a green chemistry approach, utilizing water as the optimal reaction medium. This approach not only produced nearly quantitative yields but also adhered to green chemistry principles, highlighting the compound's potential in sustainable scientific applications Horishny & Matiychuk, 2020.
Biomedical Applications
MMP Inhibitors in Tissue Damage 4-Thiazolidinone derivatives, combining benzisothiazole and 4-thiazolidinone, were synthesized and evaluated for their potential to inhibit matrix metalloproteinases (MMPs), contributing to anti-inflammatory and potential wound healing effects. One derivative exhibited significant activity by inhibiting MMP-9 at the nanomolar level, suggesting potential biomedical applications Incerti et al., 2018.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N8O6S4/c1-19-25(29(45)41(37(19)3)21-11-7-5-8-12-21)35-23(43)15-17-39-31(49)27(51-33(39)47)28-32(50)40(34(48)52-28)18-16-24(44)36-26-20(2)38(4)42(30(26)46)22-13-9-6-10-14-22/h5-14H,15-18H2,1-4H3,(H,35,43)(H,36,44)/b28-27+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRTYNCJNIDPNH-BYYHNAKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)C(=C4C(=S)N(C(=O)S4)CCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)/C(=C\4/C(=S)N(C(=O)S4)CCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N8O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)